7-Acetoxy-2-bromo-heptene
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Overview
Description
7-Acetoxy-2-bromo-heptene: is an organic compound with the molecular formula C9H15BrO2. It is characterized by the presence of an acetoxy group at the seventh position and a bromo group at the second position of a heptene chain. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Acetoxy-2-bromo-heptene involves the reaction of 6-heptyn-1-ol, 1-acetate with boron tribromide in dichloromethane under an inert atmosphere at room temperature for five hours . This reaction yields the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar organic chemistry principles, involving the use of readily available starting materials and reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Acetoxy-2-bromo-heptene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 7-hydroxy-2-heptene.
Elimination: Formation of 2,7-heptadiene.
Oxidation: Formation of 7-acetoxyheptanoic acid.
Scientific Research Applications
7-Acetoxy-2-bromo-heptene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 7-Acetoxy-2-bromo-heptene involves its reactivity due to the presence of the bromo and acetoxy groups. The bromo group acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.
Comparison with Similar Compounds
2-Bromo-1-heptene: Lacks the acetoxy group, making it less reactive in certain substitution and oxidation reactions.
7-Acetoxy-1-heptene: Lacks the bromo group, limiting its use in substitution reactions.
7-Hydroxy-2-bromo-heptene: Contains a hydroxy group instead of an acetoxy group, affecting its reactivity and applications.
Uniqueness: 7-Acetoxy-2-bromo-heptene is unique due to the presence of both the bromo and acetoxy groups, which provide a versatile platform for various chemical reactions and applications in organic synthesis, pharmaceutical research, and material science.
Properties
IUPAC Name |
6-bromohept-6-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVKOTNCLVXWSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641239 |
Source
|
Record name | 6-Bromohept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-23-2 |
Source
|
Record name | 6-Bromohept-6-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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